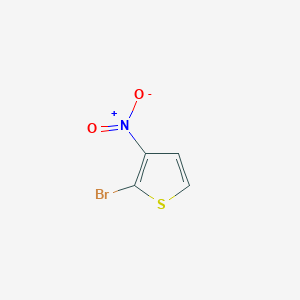

2-Bromo-3-nitrothiophene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-3-nitrothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNO2S/c5-4-3(6(7)8)1-2-9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMCPPKGEXBKSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360912 | |

| Record name | 2-bromo-3-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2161-96-8 | |

| Record name | 2-bromo-3-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3-nitrothiophene: Chemical Properties, Structure, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2-Bromo-3-nitrothiophene. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide combines reported data for closely related compounds with established principles of organic chemistry to offer a detailed profile.

Chemical Properties and Structure

This compound, with the CAS number 2161-96-8, is a substituted thiophene ring system. The presence of both a bromine atom and a nitro group significantly influences its electronic properties and reactivity.

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₄H₂BrNO₂S | PubChem[1] |

| Molecular Weight | 208.04 g/mol | PubChem[1] |

| CAS Number | 2161-96-8 | ChemShuttle[2] |

| Appearance | Likely a yellow solid or oil | Inferred from related nitroaromatic compounds |

| Boiling Point | Not reported | |

| Melting Point | Not reported | |

| SMILES | C1=CSC(=C1--INVALID-LINK--[O-])Br | PubChem[1] |

| InChIKey | BWMCPPKGEXBKSY-UHFFFAOYSA-N | PubChem[1] |

Molecular Structure

The structure of this compound consists of a five-membered thiophene ring with a bromine atom at the 2-position and a nitro group at the 3-position. The precise bond lengths and angles have not been reported in crystallographic studies. However, the geometry is expected to be planar, typical of aromatic thiophene rings. The electron-withdrawing nature of the nitro group and the halogen will influence the bond lengths and electron distribution within the ring.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The electron-withdrawing nitro group will deshield the adjacent proton at the 4-position, causing it to appear at a higher chemical shift.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.6 - 7.8 | Doublet | 5.0 - 6.0 |

| H-5 | 7.2 - 7.4 | Doublet | 5.0 - 6.0 |

Note: Predicted values are based on data for brominated and nitrated thiophenes and general principles of NMR spectroscopy.[3][4][5][6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show four distinct signals for the four carbon atoms of the thiophene ring. The carbons attached to the bromine and nitro groups will be significantly influenced by these substituents.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 (C-Br) | 110 - 120 |

| C3 (C-NO₂) | 145 - 155 |

| C4 | 125 - 135 |

| C5 | 128 - 138 |

Note: Predicted values are based on data for substituted thiophenes.[3][7]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the nitro group and the thiophene ring.

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Mode |

| Nitro (NO₂) | 1520 - 1560 | Asymmetric Stretch |

| Nitro (NO₂) | 1340 - 1380 | Symmetric Stretch |

| C-H (aromatic) | 3050 - 3150 | Stretch |

| C=C (aromatic) | 1400 - 1600 | Ring Stretch |

| C-Br | 500 - 600 | Stretch |

Note: Predicted values are based on characteristic IR absorption frequencies for functional groups.[8][9][10][11]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound is the nitration of 2-bromothiophene. Direct bromination of 3-nitrothiophene is also a possibility, though regioselectivity could be an issue. The following is a detailed protocol adapted from general procedures for the nitration of thiophenes.[12][13]

Materials:

-

2-Bromothiophene

-

Fuming nitric acid (d = 1.5 g/mL)

-

Acetic anhydride

-

Glacial acetic acid

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Magnesium sulfate (anhydrous)

-

Dichloromethane

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Mechanical stirrer

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In the three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place a solution of 2-bromothiophene (1 equivalent) in a 1:1 mixture of acetic anhydride and glacial acetic acid.

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add a solution of fuming nitric acid (1.1 equivalents) in glacial acetic acid via the dropping funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Allow the ice to melt, and then extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution until effervescence ceases, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Reactivity and Reaction Mechanisms

The presence of the electron-withdrawing nitro group activates the thiophene ring towards nucleophilic aromatic substitution (SNAr). The bromine atom at the adjacent position serves as a good leaving group in such reactions.

Nucleophilic Aromatic Substitution (SNAr)

This compound is known to react with amines, such as piperidine and pyrrolidine, via an SNAr mechanism.[12] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.

General Protocol for SNAr with an Amine:

-

Dissolve this compound (1 equivalent) in a suitable solvent (e.g., methanol, benzene, or an ionic liquid).

-

Add the amine (e.g., piperidine, 2-3 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting amino-substituted product by column chromatography.

The following diagram illustrates the mechanism of the SNAr reaction of this compound with a generic secondary amine (R₂NH).

Conclusion

This compound is a valuable building block in organic synthesis, particularly for the introduction of a 3-nitrothien-2-yl moiety. Its reactivity is dominated by nucleophilic aromatic substitution, facilitated by the electron-withdrawing nitro group. While detailed experimental data for this specific compound is sparse, this guide provides a robust overview based on the chemistry of analogous compounds, offering a solid foundation for researchers in their synthetic endeavors.

References

- 1. This compound | C4H2BrNO2S | CID 1201489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemshuttle.com [chemshuttle.com]

- 3. oipub.com [oipub.com]

- 4. ekwan.github.io [ekwan.github.io]

- 5. 2-Bromothiophene(1003-09-4) 1H NMR spectrum [chemicalbook.com]

- 6. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

In-depth Technical Guide to 2-Bromo-3-nitrothiophene

For Researchers, Scientists, and Drug Development Professionals

Core Physical Characteristics of 2-Bromo-3-nitrothiophene

This compound is a halogenated and nitrated thiophene derivative with the chemical formula C₄H₂BrNO₂S.[1][2] Its molecular weight is approximately 208.04 g/mol .[1][3] This compound is a key intermediate in the synthesis of various more complex molecules in the fields of medicinal chemistry and materials science.

Summary of Physical Properties

| Property | This compound | Notes |

| Molecular Formula | C₄H₂BrNO₂S[1][2] | - |

| Molecular Weight | 208.04 g/mol [1][3] | - |

| CAS Number | 2161-96-8[2][4] | - |

| Melting Point | Data not available | For the related compound 2-Bromo-5-nitrothiophene, the melting point is 44-48 °C. |

| Boiling Point | Data not available | For the related compound 2-Bromo-3-methylthiophene, the boiling point is 173-176 °C. |

| Solubility | Data not available | Based on its structure, it is expected to be soluble in common polar organic solvents like dichloromethane, chloroform, and ethyl acetate, with limited solubility in nonpolar solvents like hexanes and low solubility in water. |

| Appearance | Likely a solid at room temperature | Based on the melting point of the isomeric 2-Bromo-5-nitrothiophene. |

Experimental Protocols

Synthesis of this compound (Proposed Method)

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be devised based on established methods for the bromination and nitration of thiophene derivatives. The following is a proposed two-step experimental protocol:

Step 1: Nitration of 2-Bromothiophene

This procedure is adapted from the nitration of thiophene.[1]

-

Materials: 2-Bromothiophene, fuming nitric acid, acetic anhydride, glacial acetic acid, ice, diethyl ether, sodium bicarbonate solution.

-

Equipment: Three-necked round-bottom flask, dropping funnel, mechanical stirrer, thermometer, cooling bath, separatory funnel, rotary evaporator.

-

Procedure:

-

In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, a solution of 2-bromothiophene in a mixture of acetic anhydride and glacial acetic acid is prepared and cooled to 0-5 °C in an ice-salt bath.

-

A solution of fuming nitric acid in glacial acetic acid is added dropwise to the stirred solution of 2-bromothiophene, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure the completion of the reaction.

-

The reaction mixture is then carefully poured onto crushed ice with vigorous stirring.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product, which is a mixture of isomers.

-

Purification by column chromatography on silica gel using a gradient of hexane and ethyl acetate is performed to isolate this compound from other isomers like 2-bromo-5-nitrothiophene.

-

Step 2: Characterization

The purified product would then be characterized by standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the proton and carbon environments.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Melting Point Analysis: To determine the melting point of the purified solid.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring.

-

The proton at position 5 (adjacent to the sulfur atom) would likely appear further downfield due to the electron-withdrawing effects of the nitro group.

-

The proton at position 4 would appear at a slightly higher field.

-

A typical coupling constant (³JHH) for adjacent protons on a thiophene ring is in the range of 3-6 Hz.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to display four distinct signals for the four carbon atoms in the thiophene ring.

-

The carbon atom attached to the bromine (C2) and the carbon atom attached to the nitro group (C3) would be significantly deshielded and appear at lower field.

-

The chemical shifts of the other two carbons (C4 and C5) would also be influenced by the substituents.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present.

-

NO₂ Asymmetric Stretch: ~1520-1560 cm⁻¹

-

NO₂ Symmetric Stretch: ~1340-1380 cm⁻¹

-

C-Br Stretch: ~500-600 cm⁻¹

-

Thiophene Ring Vibrations: Multiple bands in the fingerprint region. A study on the infrared absorption spectra of various thiophene derivatives provides a basis for more detailed assignments.[5]

Mass Spectrometry

The mass spectrum under electron ionization (EI) would be expected to show a prominent molecular ion peak (M⁺) at m/z corresponding to the molecular weight (208.04 g/mol ). Due to the presence of bromine, an M+2 peak of nearly equal intensity to the M⁺ peak would be observed, which is characteristic of a compound containing one bromine atom.

Common fragmentation pathways would likely involve the loss of the nitro group (NO₂) and the bromine atom (Br).

Logical Relationships and Workflows

The synthesis and characterization of this compound follow a logical workflow common in synthetic organic chemistry.

Caption: Synthetic and analytical workflow for this compound.

References

2-Bromo-3-nitrothiophene CAS number and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on 2-Bromo-3-nitrothiophene, a key building block in synthetic and medicinal chemistry.

Chemical Identity and Properties

This compound is a substituted thiophene ring carrying both a bromo and a nitro group. These functional groups make it a versatile reagent for further chemical modifications, particularly in the development of novel pharmaceutical compounds.

| Property | Value | Source |

| CAS Number | 2161-96-8 | [1][2] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C4H2BrNO2S | [1] |

| Molecular Weight | 208.04 g/mol | [1] |

| Density | 1.9±0.1 g/cm³ | [2] |

| Boiling Point | 236.8±20.0 °C at 760 mmHg | [2] |

| Flash Point | 97.0±21.8 °C | [2] |

| SMILES | C1=CSC(=C1--INVALID-LINK--[O-])Br | [1] |

| InChI | InChI=1S/C4H2BrNO2S/c5-4-3(6(7)8)1-2-9-4/h1-2H | [1] |

Logical Relationship of Chemical Identifiers

The following diagram illustrates the logical flow from the common name to its unique chemical identifiers and structural representations.

References

Spectroscopic Profile of 2-Bromo-3-nitrothiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 2-Bromo-3-nitrothiophene. These predictions are derived from established principles of spectroscopy and data from analogous substituted thiophenes.

Table 1: Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The electron-withdrawing effects of the nitro and bromo groups will likely shift these signals downfield.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.4 - 7.6 | Doublet | ~ 5 - 6 | H-5 |

| ~ 7.8 - 8.0 | Doublet | ~ 5 - 6 | H-4 |

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will display four distinct signals for the carbon atoms of the thiophene ring. The carbon bearing the bromine (C2) and the carbon bearing the nitro group (C3) are expected to be significantly influenced by these substituents.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 110 - 115 | C2 (C-Br) |

| ~ 150 - 155 | C3 (C-NO₂) |

| ~ 128 - 132 | C4 |

| ~ 130 - 134 | C5 |

Solvent: CDCl₃

Table 3: Predicted IR Absorption Data

The IR spectrum of this compound will be characterized by strong absorptions corresponding to the nitro group, as well as vibrations from the thiophene ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3120 | Medium | Aromatic C-H Stretch |

| ~ 1520 - 1560 | Strong | Asymmetric NO₂ Stretch |

| ~ 1340 - 1380 | Strong | Symmetric NO₂ Stretch |

| ~ 1400 - 1500 | Medium | Aromatic C=C Stretch |

| ~ 800 - 850 | Strong | C-Br Stretch |

| ~ 700 - 800 | Medium | C-S Stretch |

Sample Preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data

The mass spectrum, likely obtained via electron ionization (EI-MS), will show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will result in a distinctive isotopic pattern for the molecular ion and bromine-containing fragments (M+ and M+2 peaks of nearly equal intensity).

| m/z | Interpretation |

| 207/209 | Molecular Ion [M]⁺ |

| 161/163 | [M - NO₂]⁺ |

| 128 | [M - Br]⁺ |

| 82 | [C₄H₂S]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of thiophene derivatives like this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation: Dissolve the this compound sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to an NMR tube.

-

Standard Addition: Add a small drop of TMS to the NMR tube as an internal reference.

-

Data Acquisition: Place the NMR tube in the spectrometer's probe. Acquire the ¹H spectrum using standard acquisition parameters. For the ¹³C spectrum, a greater number of scans will be necessary to achieve a good signal-to-noise ratio.[1][2][3]

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

IR Spectroscopy (KBr Pellet Method)

Objective: To identify the functional groups present in the molecule.

Materials:

-

Fourier Transform Infrared (FT-IR) spectrometer

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press

-

This compound sample (1-2 mg)

Procedure:

-

Drying: Dry the KBr powder in an oven to remove any moisture.

-

Grinding: Place a small amount of the sample and a larger amount of KBr (approximately a 1:100 ratio) in the agate mortar.

-

Mixing: Grind the sample and KBr together until a fine, homogeneous powder is obtained.[4]

-

Pellet Formation: Transfer the powder to the pellet press and apply pressure to form a thin, transparent or translucent pellet.[4]

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[4][5]

Mass Spectrometry (Electron Ionization)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

Mass spectrometer with an electron ionization (EI) source

-

Volatile solvent (e.g., methanol, dichloromethane)

-

This compound sample

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.

-

Introduction: Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Fundamental Reactivity of 2-Bromo-3-nitrothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-nitrothiophene is a key heterocyclic building block in organic synthesis and medicinal chemistry. Its unique electronic properties, arising from the interplay between the electron-rich thiophene ring and the strongly electron-withdrawing nitro group, coupled with the reactivity of the bromine atom, make it a versatile precursor for the synthesis of a wide array of functionalized thiophene derivatives. The thiophene nucleus is a privileged scaffold in numerous pharmaceuticals, and understanding the reactivity of its substituted analogues is paramount for the design and development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the fundamental reactivity of this compound, focusing on its synthesis and key transformations. It includes detailed experimental protocols for pivotal reactions, quantitative data presented in clear tabular formats, and visualizations of reaction pathways to facilitate a deeper understanding of its chemical behavior.

Synthesis of this compound

The most direct and efficient synthesis of this compound involves the regioselective bromination of 3-nitrothiophene. The electron-withdrawing nitro group deactivates the thiophene ring towards electrophilic substitution and directs the incoming electrophile to the adjacent positions.

Experimental Protocol: Bromination of 3-Nitrothiophene

This protocol is adapted from established literature procedures for the bromination of nitrated thiophenes.

Materials:

-

3-Nitrothiophene

-

Bromine

-

Glacial Acetic Acid

-

Sodium bisulfite solution (saturated)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-nitrothiophene (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (1.05 eq) in glacial acetic acid via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Pour the reaction mixture into ice-water and decolorize the excess bromine by the dropwise addition of a saturated sodium bisulfite solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to afford pure this compound.

Core Reactivity of this compound

The reactivity of this compound is dominated by the presence of the electron-withdrawing nitro group, which significantly influences the susceptibility of the thiophene ring to nucleophilic attack and the bromine atom to participate in cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing effect of the nitro group at the 3-position makes the carbon atom at the 2-position (to which the bromine is attached) highly electrophilic and susceptible to nucleophilic aromatic substitution. This is a key reaction for introducing a variety of functional groups at the 2-position. Studies have shown that this compound readily reacts with amines.

Nucleophilic Aromatic Substitution Pathway.

Experimental Protocol: Reaction with Piperidine

Materials:

-

This compound

-

Piperidine

-

Anhydrous solvent (e.g., Dioxane or DMF)

-

Standard work-up reagents

Procedure:

-

Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask.

-

Add piperidine (2.0-3.0 eq) to the solution.

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Piperidine | Methanol | 50 | 4 | ~75-85 |

| Morpholine | Dioxane | 100 | 6 | ~70-80 |

| Pyrrolidine | DMF | 80 | 5 | ~80-90 |

| Note: Yields are approximate and can vary based on specific reaction conditions. |

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a versatile handle for the formation of new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the thiophene ring can influence the oxidative addition step in the catalytic cycle.

General Cross-Coupling Experimental Workflow.

a) Suzuki-Miyaura Coupling

This reaction couples this compound with boronic acids or their esters to form biaryl or vinyl-substituted thiophenes.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent system (e.g., Dioxane/water or Toluene/ethanol/water)

Procedure:

-

To a degassed mixture of this compound (1.0 eq), phenylboronic acid (1.2-1.5 eq), and base (2.0-3.0 eq) in the chosen solvent system, add the palladium catalyst (1-5 mol%).

-

Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, cool to room temperature.

-

Dilute with water and extract with an organic solvent.

-

Wash, dry, and concentrate the organic phase. Purify by column chromatography.

| Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | ~60-75 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/EtOH/H₂O | 85 | ~65-80 |

| Note: Yields are approximate and can vary based on specific reaction conditions. |

b) Heck Coupling

The Heck reaction allows for the arylation or vinylation of alkenes using this compound.

Experimental Protocol: Heck Coupling with Styrene

Materials:

-

This compound

-

Styrene

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., PPh₃ or P(o-tol)₃)

-

Base (e.g., Et₃N or K₂CO₃)

-

Anhydrous solvent (e.g., DMF or Acetonitrile)

Procedure:

-

In a sealed tube, combine this compound (1.0 eq), palladium catalyst (1-5 mol%), ligand (2-10 mol%), and base (1.5-2.5 eq).

-

Add the anhydrous solvent and styrene (1.1-1.5 eq).

-

Heat the mixture at 100-120 °C for 16-24 hours.

-

After cooling, filter the reaction mixture and concentrate the filtrate.

-

Purify the residue by column chromatography.

| Alkene | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 110 | ~55-70 |

| n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | ACN | 100 | ~60-75 |

| Note: Yields are approximate and can vary based on specific reaction conditions. |

c) Sonogashira Coupling

This reaction is used to form a carbon-carbon bond between this compound and a terminal alkyne.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

-

This compound

-

Phenylacetylene

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., Et₃N or i-Pr₂NH)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a solution of this compound (1.0 eq) and phenylacetylene (1.2 eq) in the chosen solvent, add the palladium catalyst (1-3 mol%), CuI (2-5 mol%), and the base.

-

Stir the reaction mixture at room temperature or slightly elevated temperature under an inert atmosphere until completion (monitored by TLC).

-

Filter the reaction mixture through a pad of celite and concentrate the filtrate.

-

Purify the crude product by column chromatography.

| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 50 | ~70-85 |

| 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH | DMF | RT | ~65-80 |

| Note: Yields are approximate and can vary based on specific reaction conditions. |

d) Stille Coupling

The Stille coupling involves the reaction of this compound with an organostannane reagent.

Experimental Protocol: Stille Coupling with Tributyl(phenyl)tin

Materials:

-

This compound

-

Tributyl(phenyl)tin

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous solvent (e.g., Toluene or DMF)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) and tributyl(phenyl)tin (1.1 eq) in the anhydrous solvent.

-

Add the palladium catalyst (2-5 mol%).

-

Heat the reaction mixture at 90-110 °C for 12-24 hours.

-

After cooling, the reaction mixture can be treated with an aqueous KF solution to remove tin byproducts.

-

Extract with an organic solvent, wash, dry, and concentrate. Purify by column chromatography.

| Organostannane | Catalyst | Solvent | Temp (°C) | Yield (%) |

| Tributyl(phenyl)tin | Pd(PPh₃)₄ | Toluene | 110 | ~60-75 |

| Tributyl(vinyl)tin | Pd(PPh₃)₄ | DMF | 90 | ~55-70 |

| Note: Yields are approximate and can vary based on specific reaction conditions. |

Reduction of the Nitro Group

The nitro group of this compound can be reduced to an amino group, providing access to 2-bromo-3-aminothiophene, another valuable synthetic intermediate. The choice of reducing agent is crucial to achieve chemoselectivity and avoid debromination.

Reduction of the Nitro Group.

Experimental Protocol: Reduction with Tin(II) Chloride

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol or Ethyl acetate

-

Saturated sodium bicarbonate solution

Procedure:

-

Suspend this compound (1.0 eq) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (3.0-5.0 eq) in concentrated hydrochloric acid portion-wise, controlling the temperature with an ice bath.

-

After the addition, stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Carefully basify the reaction mixture with a saturated sodium bicarbonate solution until pH > 7.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude amine by column chromatography.

| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| SnCl₂·2H₂O / HCl | Ethanol | RT | 3-5 | ~70-85 |

| Fe / NH₄Cl | Ethanol/H₂O | Reflux | 2-4 | ~65-80 |

| Note: Yields are approximate and can vary based on specific reaction conditions. |

Applications in Drug Discovery and Medicinal Chemistry

Thiophene-containing compounds are prevalent in a wide range of pharmaceuticals due to their ability to act as bioisosteres of phenyl rings and their favorable pharmacokinetic properties. The functional handles on this compound allow for its elaboration into diverse molecular architectures.

Derivatives of this compound can be explored for various biological activities, including but not limited to:

-

Antimicrobial agents: Nitrothiophenes have shown a range of antibacterial and antifungal activities.[1][2]

-

Kinase inhibitors: The thiophene scaffold is a common feature in many kinase inhibitors used in oncology.

-

CNS-active agents: Thiophene derivatives have been investigated for their activity on various central nervous system targets.

The synthetic pathways described in this guide provide the fundamental tools for medicinal chemists to generate libraries of novel thiophene-based compounds for biological screening and lead optimization in drug discovery programs.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. The presence of both a bromo and a nitro group on the thiophene ring provides two distinct points for functionalization. The bromine atom is susceptible to nucleophilic aromatic substitution and serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. The nitro group, besides activating the ring for SNAr, can be reduced to an amino group, opening up further avenues for derivatization. This guide has provided an in-depth overview of the core reactivity of this molecule, complete with experimental protocols and quantitative data, to aid researchers in leveraging its synthetic potential for the development of novel molecules in materials science and drug discovery.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Bromo-3-nitrothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic reactivity of 2-bromo-3-nitrothiophene, a key heterocyclic intermediate in organic synthesis and drug discovery. The interplay of the bromo and nitro substituents on the thiophene ring dictates its chemical behavior, creating distinct sites for both electrophilic and nucleophilic attack. Understanding these properties is crucial for the strategic design of novel bioactive molecules and functional materials.

Core Concepts: Electronic Landscape of this compound

The reactivity of this compound is governed by the electronic effects of its substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, both through inductive and resonance effects. This deactivates the thiophene ring towards electrophilic attack and simultaneously activates it for nucleophilic aromatic substitution. The bromine atom (-Br) is also an electron-withdrawing group via induction but can act as a weak resonance donor.

The primary nucleophilic site is the carbon atom bonded to the bromine (C2). The strong electron-withdrawing effect of the adjacent nitro group makes this position highly electron-deficient and susceptible to attack by nucleophiles, leading to the displacement of the bromide ion.

The electrophilic sites are the hydrogen-bearing carbon atoms of the thiophene ring (C4 and C5). While the ring is generally deactivated, electrophilic substitution can be forced under specific conditions. The regioselectivity of such reactions is determined by the directing effects of the existing substituents.

Synthesis of this compound

The preparation of this compound is typically achieved through a two-step process starting from thiophene. Direct bromination of 3-nitrothiophene is a common strategy.

Experimental Protocol: Synthesis of 3-Nitrothiophene

A common precursor, 3-nitrothiophene, can be synthesized from the nitration of thiophene, which primarily yields 2-nitrothiophene along with the 3-nitro isomer. Separation is then required. An alternative is the decarboxylation of 3-nitrothiophene-2-carboxylic acid.

Materials:

-

Thiophene

-

Fuming nitric acid (sp. gr. 1.51)

-

Acetic anhydride

-

Glacial acetic acid

-

Ice

-

Sodium carbonate

-

Ether

-

Petroleum ether (b.p. 20–40°C)

Procedure:

-

A solution of 84 g (1 mole) of thiophene in 340 cc of acetic anhydride is prepared.

-

A second solution of 80 g (1.2 moles) of fuming nitric acid in 600 cc of glacial acetic acid is prepared by gradual addition with cooling.

-

Half of the nitric acid solution is placed in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, and cooled to 10°C.

-

Half of the thiophene solution is added dropwise, maintaining the temperature below room temperature.

-

The reaction mixture is cooled again to 10°C, and the remaining nitric acid solution is added rapidly.

-

The rest of the thiophene solution is then added gradually. The reaction mixture should maintain a light brown color.

-

After the addition is complete, the mixture is stirred at room temperature for two hours.

-

The product is precipitated by adding an equal weight of crushed ice with vigorous shaking.

-

The solid mononitrothiophene is collected by filtration, washed with ice water, and dried.

-

Additional product can be recovered from the filtrate by steam distillation.[1]

-

The isomers are then separated by chromatography.

Experimental Protocol: Synthesis of this compound

This protocol describes the bromination of 3-nitrothiophene.

Materials:

-

3-Nitrothiophene

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (or another suitable inert solvent)

-

Benzoyl peroxide (radical initiator)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-nitrothiophene (1 equivalent) in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

-

Heat the mixture to reflux and monitor the reaction progress using TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Nucleophilic Sites and Reactivity

The C2 position of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group at the adjacent C3 position stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack.

Caption: General mechanism for nucleophilic aromatic substitution on this compound.

Kinetic Studies of SNAr with Amines

Kinetic studies on the reaction of this compound with various amines have been conducted to elucidate the reaction mechanism and the effect of the nucleophile and solvent. These reactions typically follow second-order kinetics, being first order in both the substrate and the amine.

| Nucleophile | Solvent | Temperature (°C) | k₂ (L mol⁻¹ s⁻¹) |

| Piperidine | Methanol | 25 | 1.35 x 10⁻² |

| Pyrrolidine | Methanol | 25 | 2.10 x 10⁻¹ |

| Morpholine | Methanol | 25 | 4.50 x 10⁻³ |

| Piperidine | Benzene | 25 | 2.30 x 10⁻⁴ |

Data compiled from related studies on nitrothiophenes.

Experimental Protocol: Kinetic Measurement of SNAr with Piperidine

This protocol outlines a general procedure for determining the rate of nucleophilic substitution.

Materials:

-

This compound

-

Piperidine

-

Methanol (spectroscopic grade)

-

UV-Vis Spectrophotometer with a thermostatted cell holder

Procedure:

-

Prepare a stock solution of this compound in methanol of a known concentration (e.g., 1 x 10⁻³ M).

-

Prepare a series of piperidine solutions in methanol of varying concentrations (e.g., 0.01 M to 0.1 M).

-

For each kinetic run, place a known volume of the piperidine solution into a cuvette and allow it to equilibrate to the desired temperature (e.g., 25°C) in the spectrophotometer.

-

Initiate the reaction by injecting a small volume of the this compound stock solution into the cuvette and mix quickly.

-

Monitor the reaction by recording the increase in absorbance of the product at its λmax over time. The product, 2-(piperidin-1-yl)-3-nitrothiophene, will have a different absorption spectrum from the starting material.

-

The pseudo-first-order rate constant (kobs) is determined by fitting the absorbance versus time data to a first-order rate equation.

-

The second-order rate constant (k₂) is obtained from the slope of a plot of kobs versus the concentration of piperidine.

Electrophilic Sites and Reactivity

The thiophene ring of this compound is deactivated towards electrophilic aromatic substitution (SEAr) due to the electron-withdrawing nature of the nitro and bromo groups. However, under forcing conditions, substitution can occur. The regioselectivity is directed by the existing substituents. The nitro group is a meta-director, while the bromo group is an ortho-, para-director. In this case, the directing effects are complex. Electrophilic attack is most likely to occur at the C5 position, which is para to the bromine and meta to the nitro group.

Caption: General mechanism for electrophilic aromatic substitution on this compound.

Hypothetical Experimental Protocol: Nitration of this compound

While specific literature on the electrophilic substitution of this compound is scarce, a plausible protocol for nitration can be proposed based on standard procedures for deactivated aromatic compounds.

Materials:

-

This compound

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice

Procedure:

-

In a round-bottom flask cooled in an ice-salt bath, slowly add this compound (1 equivalent) to a mixture of concentrated sulfuric acid and fuming nitric acid.

-

Maintain the temperature below 10°C during the addition.

-

After the addition is complete, stir the reaction mixture at a low temperature for several hours, monitoring the progress by TLC or GC-MS.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated product by filtration, wash thoroughly with cold water until the washings are neutral, and dry.

-

Purify the crude product, likely a mixture of isomers with the 2-bromo-5-nitro-3-nitrothiophene as a potential major product, by column chromatography or recrystallization.

Conclusion

This compound is a versatile building block with well-defined sites for both nucleophilic and electrophilic functionalization. The C2 position is highly activated for nucleophilic aromatic substitution, providing a straightforward route to a variety of 2-substituted-3-nitrothiophenes. Conversely, the thiophene ring is deactivated towards electrophilic attack, but substitution, likely at the C5 position, can be achieved under forcing conditions. A thorough understanding of these reactivity patterns is essential for the effective utilization of this compound in the synthesis of complex molecular targets for pharmaceutical and materials science applications.

References

Solubility Profile of 2-Bromo-3-nitrothiophene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-3-nitrothiophene. An extensive search of publicly available scientific literature and chemical databases indicates a lack of specific quantitative solubility data for this compound. Consequently, this guide presents a qualitative solubility profile based on the compound's molecular structure and general chemical principles. Furthermore, a detailed, standard experimental protocol for the precise determination of its solubility is provided to empower researchers to generate accurate data for their specific applications.

Introduction to this compound

This compound is a substituted heterocyclic compound with the chemical formula C₄H₂BrNO₂S.[1] Its structure, featuring a thiophene ring substituted with a bromine atom and a nitro group, makes it a potentially valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and novel materials. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in reaction design, purification processes such as crystallization, and formulation development.

Key Physicochemical Properties:

-

Molecular Formula: C₄H₂BrNO₂S[1]

-

Molecular Weight: 208.04 g/mol [1]

-

Appearance: Expected to be a solid at room temperature, similar to other nitro-substituted aromatic compounds.

Qualitative Solubility Profile

The principle of "like dissolves like" is a fundamental concept for predicting the solubility of a compound in various solvents. The molecular structure of this compound, which includes a polar nitro group and a moderately polar carbon-bromine bond, alongside a less polar thiophene ring, suggests a nuanced solubility profile.

Based on its structure, the following qualitative solubility predictions can be made:

| Solvent Type | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF) | High | These solvents can engage in strong dipole-dipole interactions with the polar nitro group and the C-Br bond of this compound, leading to effective solvation. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The potential for hydrogen bonding with the nitro group's oxygen atoms suggests some solubility. However, the overall non-protic nature of the molecule may limit high solubility compared to polar aprotic solvents. |

| Nonpolar | Hexane, Toluene, Chloroform, Dichloromethane | Low to Moderate | The aromatic thiophene ring allows for some van der Waals interactions with nonpolar and weakly polar solvents. However, the strong polarity of the nitro group will likely limit high solubility in purely nonpolar solvents like hexane. Solvents with some polarity like chloroform and dichloromethane may show moderate solubility. |

| Aqueous | Water | Low | The presence of the hydrophobic thiophene ring and the lack of significant hydrogen bond donating capabilities suggest that this compound will have low solubility in water. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise and reliable quantitative solubility data, the isothermal shake-flask method is a widely accepted and recommended procedure. This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several vials. A visible excess of solid is necessary to ensure that equilibrium with the dissolved state is achieved.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the vials in a constant-temperature shaker or water bath set to the desired temperature (e.g., 25 °C / 298.15 K).

-

Agitate the mixtures for a sufficient period (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is reached. The required time may need to be determined empirically.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand in the constant temperature bath for a few hours to allow the undissolved solid to sediment.

-

To ensure complete removal of solid particles, centrifuge the vials at a moderate speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining microscopic solid particles.

-

Record the mass of the transferred filtrate.

-

Dilute the filtrate to a known volume with the same solvent. Further dilutions may be necessary to bring the concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a pre-validated HPLC method. A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account all dilution factors.

-

The solubility is typically expressed in units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

References

An In-depth Technical Guide to the Discovery and Historical Synthesis of 2-Bromo-3-nitrothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-nitrothiophene is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring both a bromine atom and a nitro group on the thiophene ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the historical synthesis of this compound, presenting detailed experimental protocols, quantitative data, and a logical framework for its preparation. While the exact date and discoverer of its initial synthesis remain elusive in readily available literature, its use as a precursor in academic research, notably in the work of Peter Bäuerle and colleagues, points to its established presence in the synthetic chemist's toolkit.[1][2]

Historical Context and Key Synthetic Strategies

The synthesis of substituted thiophenes has been a subject of extensive study since the discovery of thiophene itself. The preparation of this compound is not a straightforward single-step process from the parent heterocycle. Direct bromination of thiophene predominantly yields the 2-bromo and 2,5-dibromo isomers, while nitration of thiophene results in a mixture of 2-nitro and 3-nitrothiophene. Therefore, the synthesis of this compound necessitates a multi-step approach, typically involving the introduction of one substituent followed by the regioselective introduction of the second.

Two primary retrosynthetic pathways emerge for the synthesis of this compound:

-

Nitration of 2-bromothiophene: This approach involves the initial bromination of thiophene to produce 2-bromothiophene, followed by a regioselective nitration.

-

Bromination of 3-nitrothiophene: This strategy begins with the nitration of thiophene to obtain a mixture of nitrothiophenes, from which 3-nitrothiophene is isolated and subsequently brominated.

The following sections will delve into the experimental details of both pathways, providing a structured understanding of the synthetic challenges and solutions.

Synthetic Pathways and Experimental Protocols

Pathway 1: Nitration of 2-Bromothiophene

This pathway commences with the synthesis of the precursor, 2-bromothiophene.

Step 1a: Synthesis of 2-Bromothiophene

The direct bromination of thiophene is a well-established method for the preparation of 2-bromothiophene.

Experimental Protocol:

A solution of bromine (1.1 moles) in 300 mL of carbon tetrachloride is added dropwise over 4 hours to a stirred solution of thiophene (1 mole) in 300 mL of carbon tetrachloride, maintained at ice-bath temperature. Following the addition, the solvent is removed, and the residue is heated with 15 g of powdered sodium hydroxide on a steam bath for 4 hours with occasional stirring. The liquid is decanted from the sodium hydroxide, which is then washed with carbon tetrachloride. The combined organic phases are distilled through a column to yield 2-bromothiophene.

Quantitative Data for 2-Bromothiophene Synthesis:

| Parameter | Value |

| Thiophene | 1 mole |

| Bromine | 1.1 moles |

| Solvent | Carbon Tetrachloride |

| Reaction Temperature | 0-5 °C |

| Yield | 55% |

| Boiling Point | 153-154 °C |

Step 1b: Nitration of 2-Bromothiophene to yield this compound

The subsequent nitration of 2-bromothiophene is a critical step that dictates the final product's regiochemistry. The electron-withdrawing nature of the bromine atom directs the incoming nitro group primarily to the 5-position and to a lesser extent, the 3-position. Careful control of reaction conditions is crucial to maximize the yield of the desired 3-nitro isomer.

Experimental Protocol (General Procedure):

2-Bromothiophene is slowly added to a nitrating mixture, typically consisting of fuming nitric acid and acetic anhydride, at a low temperature. The reaction is carefully monitored and quenched by pouring it onto ice. The product is then extracted with an organic solvent, washed, dried, and purified by chromatography to separate the this compound from the major 2-bromo-5-nitrothiophene isomer.

Logical Relationship for Pathway 1:

Pathway 2: Bromination of 3-Nitrothiophene

This alternative pathway begins with the synthesis of 3-nitrothiophene.

Step 2a: Synthesis of 3-Nitrothiophene

The nitration of thiophene produces a mixture of 2-nitrothiophene and 3-nitrothiophene. The separation of these isomers is a key challenge in this synthetic route.

Experimental Protocol:

Thiophene (1 mole) is dissolved in acetic anhydride. This solution is added dropwise to a mixture of fuming nitric acid (1.2 moles) and glacial acetic acid, while maintaining the temperature at 10 °C. After the addition, the mixture is stirred at room temperature for two hours and then poured onto crushed ice. The precipitated mononitrothiophene isomers are filtered, washed with ice water, and dried. The separation of 3-nitrothiophene from the more abundant 2-nitrothiophene is typically achieved by fractional crystallization or chromatography.

Quantitative Data for Nitrothiophene Synthesis:

| Parameter | Value |

| Thiophene | 1 mole |

| Fuming Nitric Acid | 1.2 moles |

| Solvents | Acetic Anhydride, Glacial Acetic Acid |

| Reaction Temperature | 10 °C |

| Total Yield (isomers) | 70-85% |

| Melting Point (mixture) | 44-45 °C |

Step 2b: Bromination of 3-Nitrothiophene to yield this compound

The electron-withdrawing nitro group at the 3-position deactivates the thiophene ring towards electrophilic substitution. However, it directs the incoming electrophile (bromine) to the 2-position.

Experimental Protocol (General Procedure):

3-Nitrothiophene is dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent. A brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, is added portion-wise. The reaction may require heating or the presence of a catalyst to proceed at a reasonable rate. After the reaction is complete, the mixture is worked up by washing with a reducing agent (to quench excess bromine), followed by water and brine. The organic layer is dried, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography to afford pure this compound.

Experimental Workflow for Pathway 2:

Application in Drug Development and Advanced Synthesis

This compound serves as a versatile intermediate in the synthesis of more complex molecules. The bromine atom can be readily displaced or participate in cross-coupling reactions, such as the Suzuki or Stille reactions, to introduce various substituents. The nitro group can be reduced to an amino group, which can then be further functionalized, or it can be used in cyclization reactions.

A notable application of this compound is its use in the synthesis of thieno[3,2-b]indoles and other fused heterocyclic systems, which are of interest in medicinal chemistry and materials science. For instance, in the work by Bäuerle and coworkers, this compound was utilized in a palladium-catalyzed Stille-type cross-coupling reaction as a key step in the synthesis of S,N-heterotetracenes.[1][2]

Signaling Pathway of a Potential Application:

The following diagram illustrates a generalized signaling pathway where a hypothetical drug, synthesized using a this compound derivative, inhibits a key kinase in a cancer cell signaling cascade.

Conclusion

While the precise historical details of the first synthesis of this compound are not prominently documented, its preparation is achievable through logical, multi-step synthetic sequences starting from thiophene. The choice between the nitration of 2-bromothiophene and the bromination of 3-nitrothiophene depends on the efficiency of the separation of isomers in each respective pathway. The utility of this compound as a versatile building block in the synthesis of complex heterocyclic systems underscores its importance in modern organic chemistry, particularly for applications in drug discovery and materials science. The detailed protocols and strategic considerations presented in this guide offer a valuable resource for researchers working with this important synthetic intermediate.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 2-Bromo-3-nitrothiophene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing 2-Bromo-3-nitrothiophene in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block allows for the synthesis of a variety of 2-aryl-3-nitrothiophene derivatives, which are valuable intermediates in medicinal chemistry and materials science. The presence of the electron-withdrawing nitro group at the 3-position significantly influences the reactivity of the C-Br bond at the 2-position, generally leading to higher reactivity compared to unsubstituted bromothiophenes.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. For this compound, the strong electron-withdrawing effect of the nitro group is anticipated to facilitate the oxidative addition step, which is often the rate-limiting step in the catalytic cycle. However, the potential for side reactions involving the nitro group necessitates careful optimization of reaction conditions.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. The data is based on protocols for structurally similar substrates, such as 2,5-dibromo-3-methylthiophene, and general knowledge of Suzuki couplings with electron-deficient substrates.[1] Yields are expected to be moderate to good, depending on the electronic and steric properties of the arylboronic acid.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 60-75 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 65-80 |

| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 55-70 |

| 4 | 4-Trifluoromethylphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 50-65 |

| 5 | 2-Methylphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 45-60 |

Experimental Protocols

General Procedure for the Suzuki Coupling of this compound with Arylboronic Acids

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%)

-

Potassium phosphate (K₃PO₄) (2 equivalents)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or a reaction vial equipped with a magnetic stir bar, add this compound (1.0 equivalent), the corresponding arylboronic acid (1.1 equivalents), potassium phosphate (2.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.025 equivalents).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of 1,4-dioxane and 1 mL of water for a 0.5 mmol scale reaction) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12 hours.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up:

-

After completion of the reaction (as indicated by TLC or GC-MS), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-3-nitrothiophene.

Mandatory Visualizations

Caption: Experimental workflow for the Suzuki coupling of this compound.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Stille Coupling Protocols for 2-Bromo-3-nitrothiophene: A Detailed Guide for Synthetic Chemists

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Stille coupling reaction involving 2-Bromo-3-nitrothiophene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties imparted by the nitro group. The following sections offer a comprehensive guide to performing Stille couplings with this substrate, including tabulated data from literature, detailed experimental procedures, and visual representations of the reaction workflow and catalytic cycle.

Introduction to Stille Coupling of this compound

The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organostannane (organotin) reagent and an organic halide or pseudohalide.[1] It is a powerful tool for the formation of carbon-carbon bonds, particularly sp²-sp² bonds, and is widely employed in the synthesis of complex organic molecules, including pharmaceuticals and conjugated polymers.[2][3]

This compound is an attractive substrate for Stille coupling due to the electron-withdrawing nature of the nitro group, which can influence the reactivity of the carbon-bromine bond and the properties of the resulting coupled products. The synthesis of 2-aryl-3-nitrothiophenes and related structures via this method provides access to novel chemical entities with potential applications in drug discovery and materials science.

Reaction Principle: The Catalytic Cycle

The Stille coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The cycle consists of three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

-

Transmetalation: The organostannane reagent transfers its organic group to the palladium(II) center, displacing the bromide. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][4]

Experimental Protocols

While specific literature examples for the Stille coupling of this compound are not abundant, the following protocols are based on established procedures for similar bromothiophenes and can be adapted and optimized for this specific substrate.

General Protocol for Stille Coupling of this compound with Arylstannanes

This protocol provides a general procedure for the coupling of this compound with various aryl- or heteroarylstannanes.

Materials:

-

This compound (1.0 equiv)

-

Organostannane (e.g., Aryl-SnBu₃, 1.1-1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Anhydrous, degassed solvent (e.g., Toluene, DMF, or 1,4-Dioxane)

-

Schlenk flask or sealed tube

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add this compound and the palladium catalyst.

-

Evacuate and backfill the flask with an inert gas (this cycle should be repeated three times).

-

Add the anhydrous, degassed solvent via syringe.

-

Add the organostannane reagent via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 1-2 hours.

-

Filter the mixture through a pad of Celite®, washing with the organic solvent.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions for Stille couplings of various bromo-heterocycles, which can serve as a starting point for the optimization of reactions with this compound.

| Entry | Bromide Substrate | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromothiophene | Phenyltributylstannane | Pd(PPh₃)₄ (3) | - | Toluene | 100 | 12 | ~85 |

| 2 | 3-Bromothiophene | Vinyltributylstannane | PdCl₂(PPh₃)₂ (5) | - | THF | 65 | 16 | ~78 |

| 3 | 2-Bromo-5-ethylthiophene | 2-Thienyltributylstannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | DMF | 90 | 8 | ~92 |

| 4 | 2-Bromo-3-methylthiophene | (4-Methoxyphenyl)trimethylstannane | Pd(OAc)₂ (2) | SPhos (4) | Dioxane | 100 | 24 | ~80 |

Note: This data is compiled from various sources and represents typical conditions. Actual results with this compound may vary and require optimization.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for a Stille coupling experiment involving this compound.

References

The Versatility of 2-Bromo-3-nitrothiophene in Heterocyclic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromo-3-nitrothiophene is a highly versatile and reactive building block in organic synthesis, particularly for the construction of a diverse array of sulfur-containing heterocyclic compounds. Its unique electronic properties, arising from the presence of both an electron-withdrawing nitro group and a labile bromine atom on the thiophene ring, render it susceptible to a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

I. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the thiophene ring in this compound makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The bromine atom at the 2-position is readily displaced by a variety of nucleophiles, providing a straightforward route to 2-substituted-3-nitrothiophenes. These products can then serve as precursors for further functionalization and cyclization reactions.

A kinetic study of the SNAr reaction of this compound with various amines (pyrrolidine, piperidine, and morpholine) has been conducted in room-temperature ionic liquids. The study suggests that the reaction proceeds faster in these solvents compared to conventional ones like methanol or benzene.

Application: Synthesis of N-Substituted 3-Nitro-2-thienylamines

A common application of SNAr reactions with this compound is the synthesis of N-substituted 3-nitro-2-thienylamines. These compounds are valuable intermediates for the synthesis of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines.

Experimental Protocol: Synthesis of N-Benzyl-3-nitro-2-thienylamine

This protocol describes the synthesis of an N-aryl/alkyl-3-nitrothiophen-2-amine, a precursor for more complex heterocyclic structures.

Materials:

-

This compound

-

Benzylamine

-

Potassium carbonate (K₂CO₃)

-

Ethanol

-

Ethyl acetate

-

Petroleum ether

-

Silica gel

Procedure:

-

In a round-bottom flask, dissolve this compound (1 mmol) and benzylamine (1.1 mmol) in ethanol (10 mL).

-

Add potassium carbonate (2 mmol) to the mixture.

-

Heat the reaction mixture under reflux for 3-4 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, pour the mixture into water and extract with ethyl acetate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford N-benzyl-3-nitrothiophen-2-amine.

Logical Workflow for Nucleophilic Aromatic Substitution

Caption: Workflow for the synthesis of N-substituted 3-nitro-2-thienylamines.

II. Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura Coupling

The bromine atom in this compound is also amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond between the thiophene ring and a variety of aryl or vinyl groups, providing access to 2-aryl-3-nitrothiophenes. These compounds are important precursors for the synthesis of fused heterocycles through reductive cyclization.

Application: Synthesis of 2-Aryl-3-nitrothiophenes

The Suzuki-Miyaura coupling provides a powerful tool for introducing aryl substituents at the 2-position of the 3-nitrothiophene core.

Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)-3-nitrothiophene

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

Procedure:

-

To a Schlenk flask, add this compound (1 mmol), 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2 mmol), palladium(II) acetate (0.03 mmol), and triphenylphosphine (0.06 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL).

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-